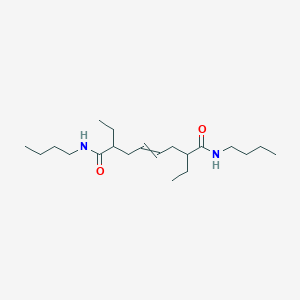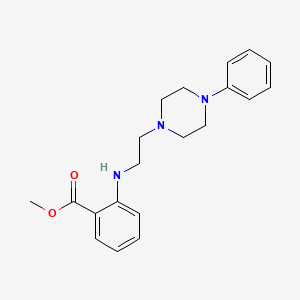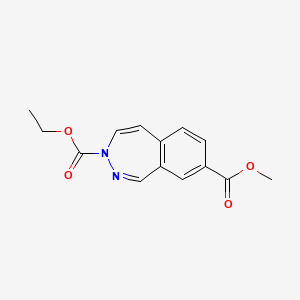
N-(1-Benzylpiperidin-4-yl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-L-cysteine typically involves the reaction of 1-benzylpiperidin-4-one with L-cysteine. The reaction is carried out in an appropriate solvent such as ethanol or THF (tetrahydrofuran) under controlled conditions. The mixture is usually stirred and heated to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.
化学反应分析
Types of Reactions
N-(1-Benzylpiperidin-4-yl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
科学研究应用
N-(1-Benzylpiperidin-4-yl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with analgesic or anti-inflammatory properties.
作用机制
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-Benzylpiperidin-4-yl)-L-cysteine include other N-benzylpiperidines and derivatives of L-cysteine. Examples include:
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
This compound is unique due to its specific combination of a benzylpiperidine moiety with an L-cysteine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
67636-31-1 |
|---|---|
分子式 |
C15H22N2O2S |
分子量 |
294.4 g/mol |
IUPAC 名称 |
(2R)-2-[(1-benzylpiperidin-4-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H22N2O2S/c18-15(19)14(11-20)16-13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16,20H,6-11H2,(H,18,19)/t14-/m0/s1 |
InChI 键 |
DDIOGGVOFWLLOK-AWEZNQCLSA-N |
手性 SMILES |
C1CN(CCC1N[C@@H](CS)C(=O)O)CC2=CC=CC=C2 |
规范 SMILES |
C1CN(CCC1NC(CS)C(=O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)


